Tazadolene succinate
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Overview
Description
Tazadolene succinate is a novel non-opioid analgesic with antidepressant properties. It was developed to provide pain relief without the addictive properties associated with opioid analgesics. The compound has shown unique analgesic properties due to its ability to activate both serotonergic and alpha 2 adrenergic antinociceptive systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazadolene succinate involves the formation of the azetidine ring structure, which is a key component of the compound. The synthetic route typically includes the following steps:
Formation of the azetidine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylmethylene group: This step involves the addition of the phenylmethylene group to the azetidine ring.
Formation of the succinate salt: The final step involves the reaction of tazadolene with succinic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to synthesize the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final synthesis and formulation: The final synthesis involves the formation of this compound, which is then formulated into the desired dosage forms.
Chemical Reactions Analysis
Types of Reactions
Tazadolene succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .
Scientific Research Applications
Chemistry: The compound is used as a model compound for studying non-opioid analgesics.
Biology: Research has focused on its effects on serotonergic and adrenergic systems.
Medicine: Tazadolene succinate is being investigated for its potential use in pain management and as an antidepressant.
Industry: The compound’s unique properties make it a candidate for developing new analgesic formulations.
Mechanism of Action
Tazadolene succinate exerts its effects by activating both serotonergic and alpha 2 adrenergic antinociceptive systems. The compound binds to specific receptors in these systems, leading to the modulation of pain signals and the alleviation of pain. The exact molecular targets and pathways involved include the activation of serotonin receptors and alpha 2 adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Tazarotene: A retinoid used for treating skin conditions.
Metoprolol succinate: A beta-blocker used for treating hypertension.
Uniqueness of Tazadolene Succinate
This compound is unique due to its dual action on serotonergic and adrenergic systems, which distinguishes it from other analgesics that typically target only one system. This dual action provides a more comprehensive approach to pain management and reduces the risk of addiction associated with opioid analgesics .
Properties
CAS No. |
87936-82-1 |
---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(2E)-2-benzylidenecyclohexyl]azetidine;butanedioic acid |
InChI |
InChI=1S/C16H21N.C4H6O4/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17;5-3(6)1-2-4(7)8/h1-3,7-8,13,16H,4-6,9-12H2;1-2H2,(H,5,6)(H,7,8)/b15-13+; |
InChI Key |
IEXXCIWKNWOEKZ-GVYCEHEKSA-N |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Synonyms |
1-(2-benzylidenecyclohexyl)azetidine succinate tazadolene succinate |
Origin of Product |
United States |
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